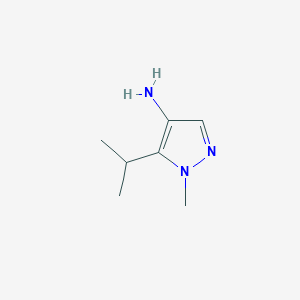
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a methyl group at the first position, an isopropyl group at the fifth position, and an amine group at the fourth position of the pyrazole ring. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. For instance, the reaction of 1-methyl-3-oxobutan-2-one with isopropylhydrazine under acidic or basic conditions can yield the desired pyrazole derivative.
Reaction Conditions:
Reagents: 1-methyl-3-oxobutan-2-one, isopropylhydrazine
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Ethanol, methanol, or water
Temperature: Typically between 50-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), or acylating agents (e.g., acetic anhydride).
Major Products
Oxidation: Formation of nitroso or nitro pyrazole derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in microbial growth, leading to its antimicrobial activity. The exact pathways and molecular targets would require further detailed studies.
Vergleich Mit ähnlichen Verbindungen
1-methyl-5-(propan-2-yl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an isopropyl group.
3,5-dimethyl-1H-pyrazol-4-amine: Lacks the isopropyl group, leading to different chemical and biological properties.
1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine: Isomeric compound with different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1-methyl-5-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-5(2)7-6(8)4-9-10(7)3/h4-5H,8H2,1-3H3 |
InChI-Schlüssel |
SGEMDBSQVGTATH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=NN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13316021.png)
![4-Chloro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13316028.png)
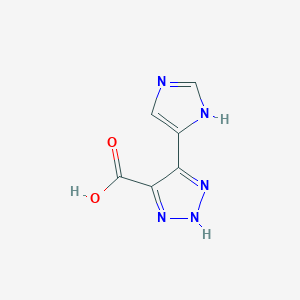
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)
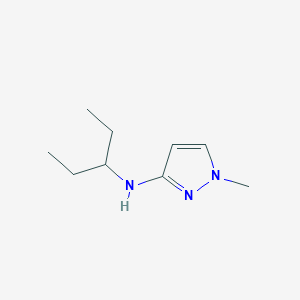
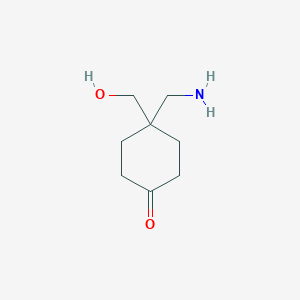
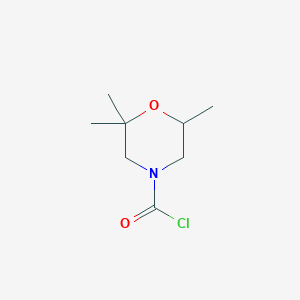
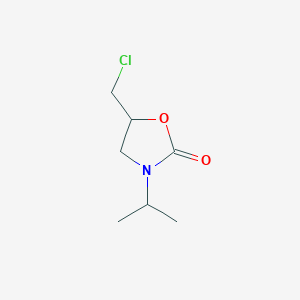
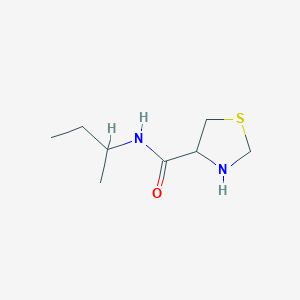
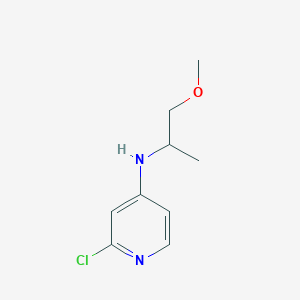
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
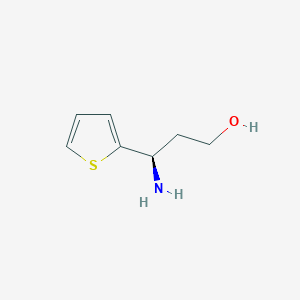
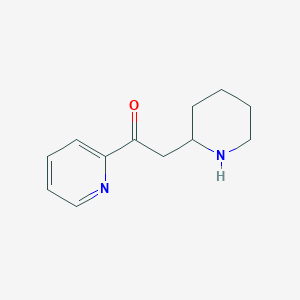
![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
